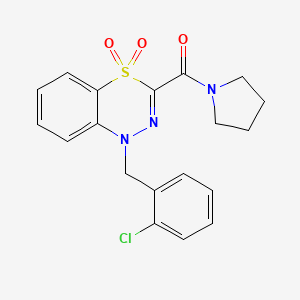
1-(2-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with various biological targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, thereby inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities .
Pharmacokinetics
In silico pharmacokinetic studies have been performed on similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities .
生物活性
1-(2-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiadiazine core, which is known for its diverse pharmacological activities. The presence of the chlorobenzyl and pyrrolidinyl groups contributes to its bioactivity. The molecular formula is C14H14ClN3O2S, with a molecular weight of approximately 325.8 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiadiazine derivatives. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method .
- Case Study : A derivative of benzothiadiazine was shown to inhibit cell proliferation and induce apoptosis in A549 cells at concentrations as low as 1 µM. The mechanism involved the downregulation of inflammatory cytokines like IL-6 and TNF-α, which are often overexpressed in tumors .
Neuroprotective Effects
The pyrrolidine moiety in the compound suggests potential neuroprotective properties. Pyrrolidine derivatives have been studied for their ability to mitigate neurotoxicity and promote neuronal survival under stress conditions. Research indicates that these compounds can modulate neurotransmitter systems, which may confer protective effects against neurodegenerative diseases .
Anticonvulsant Activity
Benzothiadiazine derivatives have also been evaluated for anticonvulsant activity. In experimental models, compounds with similar scaffolds exhibited significant efficacy in reducing seizure frequency and duration. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the benzothiadiazine ring could enhance anticonvulsant properties .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may induce cell cycle arrest and promote apoptosis through intrinsic pathways involving caspases.
- Modulation of Inflammatory Responses : By downregulating pro-inflammatory cytokines, it may reduce tumor growth and enhance therapeutic outcomes in cancer treatments.
- Neurotransmitter Modulation : The pyrrolidine component may interact with neurotransmitter receptors, providing neuroprotective effects.
Comparative Biological Activity Table
属性
IUPAC Name |
[1-[(2-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-15-8-2-1-7-14(15)13-23-16-9-3-4-10-17(16)27(25,26)18(21-23)19(24)22-11-5-6-12-22/h1-4,7-10H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVPDDMXDCBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














